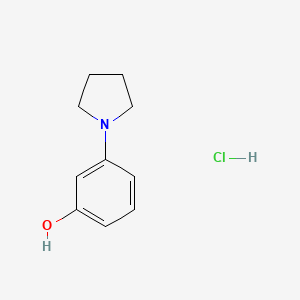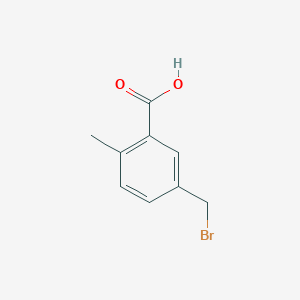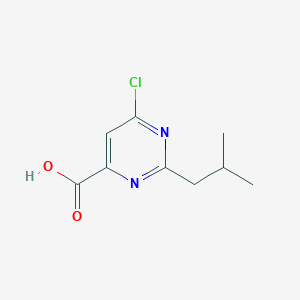
5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a cyclobutyl group and an ethyl group attached to the triazole ring, along with a thiol group at the third position. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutyl ethyl ketone with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-thiol derivatives.
Substitution: The thiol group can undergo nucleophilic substitution reactions to form various S-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. Major products formed from these reactions include disulfides, sulfonic acids, and S-substituted triazole derivatives .
Scientific Research Applications
5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of anticancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent.
Trazodone: An antidepressant.
Nefazodone: Another antidepressant.
What sets this compound apart is its unique combination of a cyclobutyl group, an ethyl group, and a thiol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
3-cyclobutyl-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H13N3S/c1-2-11-7(6-4-3-5-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12) |
InChI Key |
OORMZCMIKIGDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)

![3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13191827.png)

![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191857.png)
![3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13191859.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)
![Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13191876.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride](/img/structure/B13191878.png)


